10H-5,10-[1,2]benzenoacridophosphine
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Overview
Description
10H-5,10-[1,2]benzenoacridophosphine: is a chemical compound with the molecular formula C₁₉H₁₃P and a molecular weight of 272.28 g/mol . This compound is known for its unique structure, which includes a phosphorus atom integrated into a polycyclic aromatic system. It is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-5,10-[1,2]benzenoacridophosphine typically involves the reaction of appropriate aromatic precursors with phosphorus-containing reagents under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety .
Chemical Reactions Analysis
Types of Reactions: 10H-5,10-[1,2]benzenoacridophosphine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry: 10H-5,10-[1,2]benzenoacridophosphine is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions .
Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing.
Industry: In industrial settings, this compound may be used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 10H-5,10-[1,2]benzenoacridophosphine involves its ability to interact with molecular targets through its phosphorus atom and aromatic rings. These interactions can influence various chemical and biological pathways, making it a versatile compound for research .
Comparison with Similar Compounds
- 10H-5,10-[1,2]benzenoacridine
- 10H-5,10-[1,2]benzenophosphine
Comparison: Compared to similar compounds, 10H-5,10-[1,2]benzenoacridophosphine is unique due to the presence of both phosphorus and an extended aromatic system. This combination enhances its reactivity and stability, making it particularly useful in applications requiring robust chemical interactions .
Properties
Molecular Formula |
C19H13P |
---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
1-phosphapentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C19H13P/c1-4-10-16-13(7-1)19-14-8-2-5-11-17(14)20(16)18-12-6-3-9-15(18)19/h1-12,19H |
InChI Key |
RZKZDYRUNIVHPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4P2C5=CC=CC=C35 |
Origin of Product |
United States |
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